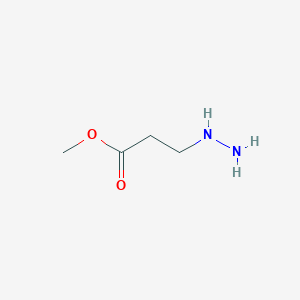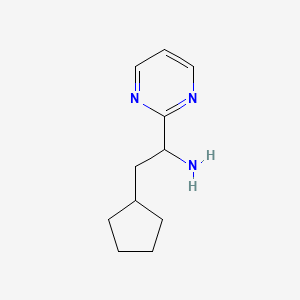
2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine is a versatile chemical compound with a molecular formula of C11H17N3. It is often used in scientific research due to its unique structure and properties. This compound is particularly valuable in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine typically involves the reaction of cyclopentyl bromide with pyrimidin-2-yl ethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-amine: This compound has a pyridine ring instead of a pyrimidine ring, which may result in different chemical and biological properties.
2-Cyclopentyl-1-(pyrimidin-4-yl)ethan-1-amine: The position of the pyrimidine ring is different, which can affect the compound’s reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-cyclopentyl-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C11H17N3/c12-10(8-9-4-1-2-5-9)11-13-6-3-7-14-11/h3,6-7,9-10H,1-2,4-5,8,12H2 |
InChI Key |
QRFMJIWTYOQQOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(C2=NC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Aminoimidazo[1,2-a]pyridin-7-ol](/img/structure/B15199287.png)
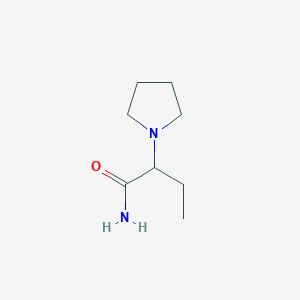
![1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15199300.png)
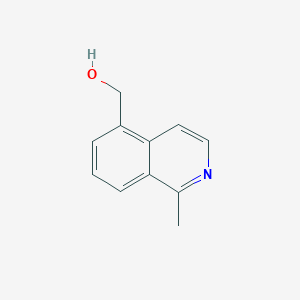
![(1S,2S,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15199317.png)
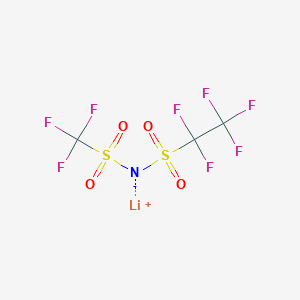
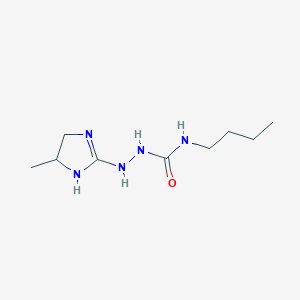

![7-Amino-8-oxo-3-vinyl-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15199342.png)
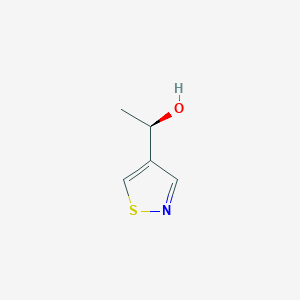


![N2,N2-dimethyl-1H-benzo[d]imidazole-2,4-diamine](/img/structure/B15199381.png)
